molecular formula C6H7FN2 B1291597 2-Amino-5-fluoro-4-picoline CAS No. 301222-66-2

2-Amino-5-fluoro-4-picoline

Cat. No. B1291597
M. Wt: 126.13 g/mol
InChI Key: RKMOPXJNMQWPLH-UHFFFAOYSA-N
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Description

The compound 2-Amino-5-fluoro-4-picoline is a derivative of picoline with an amino group at the second position and a fluorine atom at the fifth position on the pyridine ring. This structure is related to various other compounds that have been studied for their potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel complex with 2-amino-5-picolinium as a component was synthesized and characterized, indicating the potential for creating various salts and complexes with 2-amino-5-fluoro-4-picoline as well . Another study presented an alternate route to synthesize a derivative of 4-picoline, which could provide insights into the synthesis of 2-amino-5-fluoro-4-picoline . Additionally, a catalyst-free synthesis of related quinolinone derivatives was reported, which could be adapted for the synthesis of 2-amino-5-fluoro-4-picoline .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-5-fluoro-4-picoline has been elucidated through various techniques. For example, the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium, was determined, showcasing the types of hydrogen bonding and three-dimensional architecture that might be expected in 2-amino-5-fluoro-4-picoline . The robust hydrogen-bonded motifs observed in the crystal lattice of compounds containing protonated 2-amino-4-picoline suggest that 2-amino-5-fluoro-4-picoline could form similar supramolecular structures .

Chemical Reactions Analysis

The reactivity of 2-amino-5-fluoro-4-picoline can be inferred from studies on related compounds. The presence of amino and fluorine substituents on the pyridine ring can lead to various chemical reactions, such as the formation of hydrogen bonds with other molecules, as seen in the crystal structures of related compounds . The fluorine atom could also influence the electronic properties of the molecule, affecting its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-5-fluoro-4-picoline are not directly reported, related compounds provide some context. The thermal stability of a complex containing 2-amino-5-picolinium was investigated, which could be relevant to the stability of 2-amino-5-fluoro-4-picoline . The intermolecular interactions and hydrogen bonding patterns observed in the crystal structures of similar compounds suggest that 2-amino-5-fluoro-4-picoline would have distinct solid-state properties . Additionally, the presence of a fluorine atom is known to influence the acidity of adjacent hydrogen atoms, which could affect the compound's solubility and hydrogen bonding capacity.

Scientific Research Applications

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-5-fluoro-4-picoline is a useful research chemical for organic synthesis and other chemical processes .

Chemical Synthesis

  • Scientific Field: Chemical Industry
  • Application Summary: 2-Amino-5-fluoro-4-picoline is a useful research chemical for various chemical processes . It is often used as an intermediate in the synthesis of other complex organic compounds .

Pharmaceutical Research

  • Scientific Field: Pharmaceutical Research
  • Application Summary: 2-Amino-5-fluoro-4-picoline is used in pharmaceutical research . It is a derivative of picoline with an amino group at the second position and a fluorine atom at the fifth position on the pyridine ring. This structure is related to various other compounds that have been studied for their potential applications in medicinal chemistry.

Synthesis of Trifluoromethylpyridines

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-5-fluoro-4-picoline is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-fluoro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOPXJNMQWPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622206
Record name 5-Fluoro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-4-picoline

CAS RN

301222-66-2
Record name 5-Fluoro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluoro-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The N1-(5-fluoro-4-methyl-2-pyridyl)acetamide (4.25 g, 25.3 mmol) obtained in (D) was dissolved in ethanol (3ml), added with 6 M aqueous hydrochloric acid (3ml) and refluxed by heating for 1 hour and 30 minutes. The reaction mixture was left stand for cooling and the solvent was concentrated. The resulting residue was dissolved in distilled water, and the system was made basic with 1 N aqueous sodium hydroxide and extracted twice with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated to obtain the title compound (2.82 g, 88%) as solid.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
88%

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